TCO-OH
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Overview
Description
TCO-OH: , also known as trans-cyclooctenol, is a compound that has gained significant attention in the field of bioorthogonal chemistry. It is a derivative of trans-cyclooctene, characterized by the presence of a hydroxyl group. This compound is particularly notable for its use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a subset of click chemistry reactions. These reactions are highly valued for their rapid kinetics and biocompatibility, making this compound a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of TCO-OH typically involves the photoisomerization of cis-cyclooctene. This process can be carried out using a flow photoreactor, which allows for efficient and high-yield production of trans-cyclooctene derivatives. The reaction conditions often include the use of ultraviolet light to induce the isomerization, and the process can be optimized to produce high yields of this compound .
Industrial Production Methods: While the industrial production of this compound is not as widespread as some other chemicals, the methods used in laboratory settings can be scaled up. The use of flow photoreactors in an industrial setting can facilitate the large-scale production of this compound, ensuring a consistent supply for various applications .
Chemical Reactions Analysis
Types of Reactions: TCO-OH is known for its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are a type of cycloaddition that occurs between a trans-cyclooctene and an azide, forming a stable triazole product. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in biological systems .
Common Reagents and Conditions: The primary reagents used in reactions involving this compound are azides and tetrazines. The reaction conditions are typically mild, often occurring at room temperature and in aqueous environments. This makes this compound particularly useful for in vivo applications where harsh conditions are not feasible .
Major Products: The major products formed from reactions involving this compound are triazoles and dihydropyridazines. These products are formed through the cycloaddition reactions with azides and tetrazines, respectively. These products are stable and can be used in various downstream applications .
Scientific Research Applications
Chemistry: In chemistry, TCO-OH is used as a building block for the synthesis of more complex molecules. Its ability to undergo rapid and specific cycloaddition reactions makes it a valuable tool for constructing molecular architectures .
Biology: In biological research, this compound is used for labeling and imaging applications. The rapid and specific reactions it undergoes with azides and tetrazines allow for the precise labeling of biomolecules, facilitating studies of biological processes at the molecular level .
Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. The ability to conjugate drugs to this compound and subsequently release them at specific sites in the body through bioorthogonal reactions enhances the efficacy and reduces the side effects of therapeutic agents .
Industry: In industry, this compound is used in the production of advanced materials and coatings. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of polymers and other materials .
Mechanism of Action
The mechanism by which TCO-OH exerts its effects is primarily through its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained ring structure of trans-cyclooctene provides the necessary energy to drive the cycloaddition reaction with azides and tetrazines. This reaction occurs rapidly and specifically, forming stable triazole and dihydropyridazine products. The molecular targets of this compound are typically azides and tetrazines, which are introduced into biological systems or materials to facilitate the desired reactions .
Comparison with Similar Compounds
Trans-cyclooctene (TCO): The parent compound of TCO-OH, used in similar bioorthogonal reactions.
Cyclooctyne: Another strained alkyne used in SPAAC reactions, but with different reactivity and stability profiles.
Tetrazine: Often used as a reaction partner for this compound in bioorthogonal chemistry
Uniqueness: this compound is unique in its combination of a strained ring structure and a hydroxyl group. This combination allows for rapid and specific reactions with azides and tetrazines, while also providing a functional handle for further chemical modifications. This makes this compound particularly versatile and valuable in a wide range of scientific applications .
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.2 g/mol |
IUPAC Name |
(4E)-cyclooct-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+ |
InChI Key |
UCPDHOTYYDHPEN-OWOJBTEDSA-N |
SMILES |
C1CC=CCCC(C1)O |
Isomeric SMILES |
C1C/C=C/CCC(C1)O |
Canonical SMILES |
C1CC=CCCC(C1)O |
Appearance |
Solid powder |
Pictograms |
Corrosive |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TCO-OH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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